
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid is a chemical compound that features a tert-butylamino group, a hydroxy group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of tert-butylamine with a suitable precursor that contains the hydroxypropane and sulfonic acid groups. One common method involves the use of tert-butylamine, 2-hydroxypropane-1-sulfonic acid, and appropriate catalysts under controlled conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable production of the compound with high yield and purity. The use of flow microreactor systems also enhances the safety and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The hydroxy and sulfonic acid groups may also play roles in the compound’s reactivity and binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: A simpler compound with a similar tert-butylamino group but lacking the hydroxy and sulfonic acid groups.
2-Hydroxypropane-1-sulfonic acid: Contains the hydroxy and sulfonic acid groups but lacks the tert-butylamino group.
N-(tert-Butyl)-2-hydroxypropane-1-sulfonamide: A related compound with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
The presence of the tert-butylamino group, hydroxy group, and sulfonic acid group allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
906073-16-3 |
|---|---|
Fórmula molecular |
C7H17NO4S |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
3-(tert-butylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO4S/c1-7(2,3)8-4-6(9)5-13(10,11)12/h6,8-9H,4-5H2,1-3H3,(H,10,11,12) |
Clave InChI |
STSFHHRETQFQOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(CS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
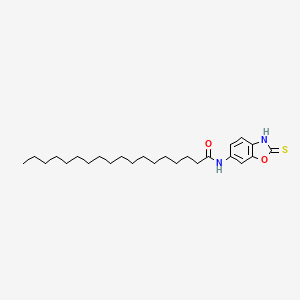
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
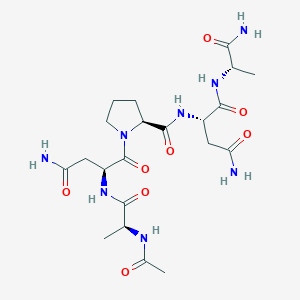
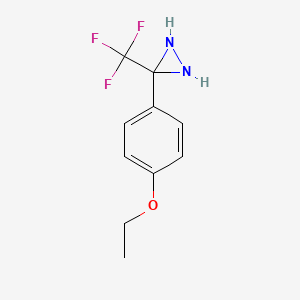
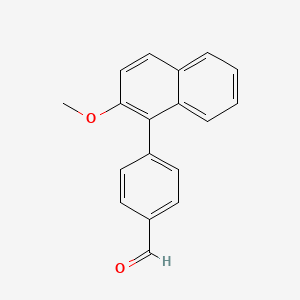
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
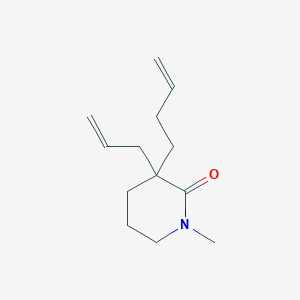
![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
